Selective HDAC3 Inhibition: 2-(3-Chlorophenyl) vs. 2-(4-Chlorophenyl) Quinoline-4-Carboxylic Acid
The compound demonstrates selective inhibition against the HDAC3 isoform. A key study shows that 2-(3-chlorophenyl)quinoline-4-carboxylic acid (referred to as molecule D28) inhibits HDAC3 with an IC50 of 24.45 µM while showing no inhibition against HDAC1, 2, and 6 [1]. In contrast, the 2-(4-chlorophenyl) isomer was not reported to exhibit this selective HDAC3 inhibition profile [2].
| Evidence Dimension | HDAC3 Inhibition (IC50) |
|---|---|
| Target Compound Data | 24.45 µM |
| Comparator Or Baseline | No inhibition of HDAC1, HDAC2, or HDAC6; Data for 4-chloro isomer not reported for this target |
| Quantified Difference | The 3-chloro isomer uniquely demonstrates measurable and selective HDAC3 inhibition in this assay. |
| Conditions | In vitro enzymatic assay; molecule D28 (2-(3-chlorophenyl)quinoline-4-carboxylic acid) was tested for inhibitory activity against HDAC isoforms 1, 2, 3, and 6. |
Why This Matters
This selective inhibition profile is a critical differentiator for research programs focused on HDAC3-mediated pathways, such as certain cancers and neurological disorders, where non-selective HDAC inhibitors can lead to off-target toxicity.
- [1] Li, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 937022. View Source
- [2] Li, Y., et al. (2022). Supplementary Material for: Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. View Source
